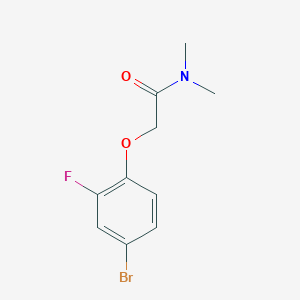

2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide

CAS No.:

Cat. No.: VC13417514

Molecular Formula: C10H11BrFNO2

Molecular Weight: 276.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrFNO2 |

|---|---|

| Molecular Weight | 276.10 g/mol |

| IUPAC Name | 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide |

| Standard InChI | InChI=1S/C10H11BrFNO2/c1-13(2)10(14)6-15-9-4-3-7(11)5-8(9)12/h3-5H,6H2,1-2H3 |

| Standard InChI Key | SWJDHASZIIPJGK-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)COC1=C(C=C(C=C1)Br)F |

| Canonical SMILES | CN(C)C(=O)COC1=C(C=C(C=C1)Br)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenoxy group (C6H4O) substituted at the 4-position with bromine and the 2-position with fluorine. This aromatic system is connected via an ether linkage to an N,N-dimethylacetamide group () . The IUPAC name, 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide, reflects this arrangement. Key structural identifiers include:

The planar aromatic ring and polar acetamide group contribute to its solubility in organic solvents like dimethylacetamide (DMAC) and dioxane .

Physical and Chemical Properties

Table 1 summarizes critical physicochemical data derived from PubChem and related solvent studies :

The absence of melting/boiling point data in literature underscores the need for further experimental characterization.

Synthesis and Production

Arylamine Protection and Bromination

While no direct synthesis protocol for 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide exists in the provided sources, analogous methods for related brominated anilines offer insights. The patent CN103787895A describes a three-step process for synthesizing 4-bromo-2-methylaniline :

-

Arylamine Protection: Ortho-toluidine is acetylated using acetic anhydride to form N-(2-methylphenyl)acetamide.

-

Bromination: N-Bromosuccinimide (NBS) introduces bromine at the 4-position of the aromatic ring.

-

Hydrolysis: Acidic cleavage of the acetamide group yields the final amine .

Adapting this approach, 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide could be synthesized via:

-

Step 1: Fluorination of the phenolic precursor at the 2-position before etherification.

-

Step 2: Coupling the fluorophenol with chloroacetyl chloride, followed by dimethylamine substitution.

-

Step 3: Bromination using NBS or elemental bromine under controlled conditions .

Purification and Characterization

Post-synthesis, purification typically involves recrystallization from ethanol or column chromatography. Structural confirmation employs:

-

Nuclear Magnetic Resonance (NMR): To verify substituent positions on the aromatic ring and acetamide group.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s halogenated aromatic structure suggests utility as a building block in drug discovery. Bromine and fluorine atoms enhance binding affinity to biological targets, making it valuable for:

-

Kinase Inhibitors: Bromine’s electron-withdrawing effects modulate enzyme active sites.

-

Anticancer Agents: Fluorine improves metabolic stability and bioavailability .

Agrochemical Development

In agrochemistry, the acetamide moiety is prevalent in herbicides and fungicides. For example, compounds like propyzamide share structural similarities, indicating potential herbicidal activity .

| Precaution | Implementation Example |

|---|---|

| Personal Protective Equipment (PPE) | Nitrile gloves, lab coat, goggles |

| Ventilation | Fume hoods for synthesis steps |

| Storage | Cool, dry place away from oxidizers |

| Spill Management | Absorb with inert material, dispose as hazardous waste |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume